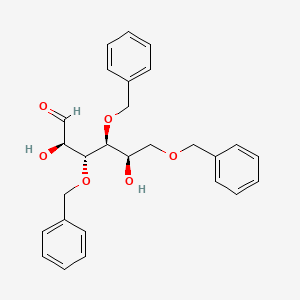
3,4,6-tri-O-benzyl-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tri-O-benzyl-D-galactose: is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the galactose molecule. The benzyl groups serve as protecting groups, making this compound a valuable intermediate in the synthesis of various complex carbohydrates and glycoconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-tri-O-benzyl-D-galactose typically involves the selective benzylation of D-galactose. One common method includes the following steps:
Protection of the Anomeric Hydroxyl Group: The anomeric hydroxyl group of D-galactose is first protected using a suitable protecting group, such as a glycoside or thioglycoside.
Deprotection: The anomeric protecting group is then removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve:
Optimized Reaction Conditions: Using higher concentrations of reagents and more efficient solvents to increase yield and reduce reaction time.
Purification Techniques: Employing advanced purification techniques such as column chromatography to achieve higher purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Tri-O-benzyl-D-galactose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as hydrogen bromide or other nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzylated aldehydes or carboxylic acids.
Reduction: Formation of benzylated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,6-Tri-O-benzyl-D-galactose has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in glycobiology research to study the structure, synthesis, and function of glycans.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4,6-tri-O-benzyl-D-galactose primarily involves its role as a protected intermediate in synthetic pathways. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free hydroxyl groups can participate in further reactions, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactose: Similar in structure but with an additional benzyl group at position 2.
3,4,6-Tri-O-benzyl-D-glucal: Similar in structure but derived from D-glucose instead of D-galactose.
3,4,6-Tri-O-acetyl-D-galactal: Similar in structure but with acetyl groups instead of benzyl groups.
Uniqueness: 3,4,6-Tri-O-benzyl-D-galactose is unique due to its selective benzylation pattern, which provides specific protection to the hydroxyl groups at positions 3, 4, and 6. This selective protection is crucial for the synthesis of certain glycoconjugates and complex carbohydrates, making it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYKLWEVUSOLJ-YAOOYPAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














